molecular formula C9H8F3NO2 B2396013 3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid CAS No. 1603111-54-1

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid

Cat. No.: B2396013
CAS No.: 1603111-54-1
M. Wt: 219.163
InChI Key: LKVDCFMYNUOEDD-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-4-(trifluoromethyl)pyridine with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-4-13-5-6(7)1-2-8(14)15/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDCFMYNUOEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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